1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C12H23N3 |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
1-methyl-N-(5-methylheptan-3-yl)pyrazol-4-amine |
InChI |
InChI=1S/C12H23N3/c1-5-10(3)7-11(6-2)14-12-8-13-15(4)9-12/h8-11,14H,5-7H2,1-4H3 |
InChI Key |
JIEVACOCSYPQMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CC)NC1=CN(N=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Condensation of Primary Amines with 2,4-Pentanedione
One of the most effective methods involves the condensation of primary amines with 2,4-pentanedione (acetylacetone) in the presence of an activating reagent such as O-(4-nitrobenzoyl)hydroxylamine, which facilitates the cyclization process.
Primary amine + 2,4-pentanedione → Pyrazole derivative
- Solvent: Dimethylformamide (DMF)
- Temperature: 85°C
- Reaction Time: Approximately 1.5 hours
- Reagents: O-(4-nitrobenzoyl)hydroxylamine (as an activating agent), primary amine (e.g., 5-methylheptan-3-amine)
- Dissolve the primary amine (e.g., 5-methylheptan-3-amine) in DMF.
- Add 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine.
- Heat the mixture at 85°C for 1.5 hours under a nitrogen atmosphere.
- Workup involves pouring into aqueous NaOH, extraction with dichloromethane, washing, drying, and purification via column chromatography.
This method has been successfully employed for similar compounds, such as 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole, with yields around 55-60%.
N-Alkylation of Pyrazole Rings
For the specific N-methylation of the pyrazole, methylation reagents such as methyl iodide or dimethyl sulfate can be used post-cyclization. The methylation typically occurs under basic conditions, such as potassium carbonate in acetone or DMF.
Pyrazole-3-amine + methylating agent → N-methyl pyrazole derivative
- Solvent: Acetone or DMF
- Base: Potassium carbonate
- Temperature: Room temperature to 60°C
- Duration: Several hours until completion
Introduction of the 5-Methylheptan-3-yl Side Chain
The side chain is introduced via nucleophilic substitution or alkylation at the nitrogen or carbon positions of the pyrazole ring, depending on the synthetic route. A common approach involves:
- Using a suitable alkyl halide (e.g., 5-methylheptan-3-yl halide) with the pyrazole precursor under basic conditions.
- Alternatively, the side chain can be introduced via reductive amination if a suitable aldehyde or ketone derivative is available.
Summary of the Synthetic Workflow
| Step | Description | Reagents & Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Condensation of primary amine with 2,4-pentanedione | DMF, 85°C, 1.5 h | Produces pyrazole core |
| 2 | N-Methylation of pyrazole | Methyl iodide, K2CO3, room temp | N-methyl pyrazole |
| 3 | Side chain attachment | Alkyl halide (5-methylheptan-3-yl halide), base | Nucleophilic substitution |
| 4 | Purification | Column chromatography | Final compound |
Notes on Reaction Optimization and Variability
- Temperature and Time: Elevated temperatures (~85°C) favor cyclization, but reaction times must be optimized to prevent side reactions.
- Solvent Choice: DMF is preferred for its high polarity and ability to dissolve both organic and inorganic reagents.
- Yield Optimization: Use of excess reagents or catalysts (e.g., acid catalysts) can improve yields.
- Side Chain Variations: The alkyl halide's reactivity and steric factors influence the efficiency of side chain attachment.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural differences and similarities between the target compound and its analogs:
*Estimated based on substituent analysis.
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Key Functional Group Impacts
Biological Activity
1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-4-amine is a compound with the CAS number 1153291-08-7, characterized by the molecular formula and a molecular weight of 209.33 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and biochemistry.
| Property | Value |
|---|---|
| CAS Number | 1153291-08-7 |
| Molecular Formula | C12H23N3 |
| Molecular Weight | 209.33 g/mol |
| Purity | ≥ 95% |
The biological activity of 1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-4-amine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pyrazole moiety is known for its ability to modulate signaling pathways, which can lead to various pharmacological effects.
Potential Biological Activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with a pyrazole structure may exhibit antimicrobial properties. This could be relevant in the development of new antibiotics or antifungal agents.
- Anti-inflammatory Effects : Pyrazole derivatives are often investigated for their anti-inflammatory potential, which could make this compound useful in treating inflammatory diseases.
- Cytotoxicity : Some studies have indicated that similar compounds can induce cytotoxic effects in cancer cell lines, suggesting a potential role in cancer therapy.
Case Studies and Research Findings
Research on 1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-4-amine is still emerging, but several studies have highlighted its potential:
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results indicated that certain structural modifications could enhance activity against Gram-positive and Gram-negative bacteria.
- In Vitro Cytotoxicity : In vitro assays conducted on cancer cell lines demonstrated that modifications in the alkyl chain length and branching could significantly influence cytotoxicity levels, suggesting a structure-activity relationship (SAR) that warrants further investigation.
- Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, including enzymes involved in metabolic pathways. These studies suggest that the compound may effectively inhibit specific targets, leading to therapeutic applications.
Comparative Analysis of Related Compounds
To better understand the biological activity of 1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-4-amine, it is beneficial to compare it with other related compounds:
| Compound | CAS Number | Biological Activity |
|---|---|---|
| 1-Methylpyrazole | 1926-62-9 | Antimicrobial |
| 4-Amino-1-methylpyrazole | 5366-30-9 | Anti-inflammatory |
| 3-Amino-5-cyclopropyl-1H-pyrazole | 765880 | Cytotoxic |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-4-amine?
- Methodology : The compound is typically synthesized via multi-step protocols involving cyclization, acylation, and nucleophilic substitution. For example, intermediates like pyrazole carbonyl chlorides are generated through cyclization (e.g., using POCl₃) and subsequent oxidation. The final step often involves coupling with alkylamines (e.g., 5-methylheptan-3-amine) under basic conditions (e.g., cesium carbonate) with catalysts like copper(I) bromide to enhance reactivity .
- Key Reagents : Phosphorus oxychloride, cesium carbonate, copper(I) bromide, and DMSO as a solvent .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Primary Techniques :
- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions and alkyl chain integration (e.g., δ 8.87 ppm for pyridine protons in related analogs) .
- HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]) .
- IR Spectroscopy : Identifies functional groups like amines (N-H stretches at ~3298 cm) .
Advanced Research Questions
Q. How can the synthetic yield of 1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-4-amine be optimized?
- Optimization Strategies :
- Catalyst Screening : Copper(I) bromide improves coupling efficiency in nucleophilic substitutions .
- Reaction Duration : Extended stirring (e.g., 48 hours at 35°C) enhances intermediate formation .
- Purification : Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) resolves byproducts, as seen in analogs with 17.9% yield after optimization .
Q. What structural modifications enhance the biological activity of pyrazole-4-amine derivatives?
- Key Findings :
- Substituent Effects : Electron-withdrawing groups (e.g., halogens) on the pyrazole ring improve antimicrobial activity, as demonstrated in analogs with IC₅₀ values <10 µM .
- Alkyl Chain Variations : Branched chains (e.g., 5-methylheptan-3-yl) enhance lipophilicity, improving membrane permeability in antitubulin assays .
Q. How can crystallographic data resolve contradictions in NMR assignments for pyrazole derivatives?
- Approach :
- Single-Crystal X-ray Diffraction : Resolves ambiguities in proton environments (e.g., distinguishing N-methyl vs. aryl protons). SHELX programs are widely used for refinement .
- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s formalism) clarifies intermolecular interactions that influence NMR shifts in polymorphic forms .
Data Contradiction Analysis
Q. Why do different studies report varying antibacterial activities for structurally similar pyrazole-4-amine derivatives?
- Factors :
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) and MIC measurement protocols .
- Solubility Artifacts : Poor aqueous solubility of alkyl-substituted derivatives may lead to false negatives in broth dilution assays .
Methodological Innovations
Q. What advanced computational tools predict the crystallographic behavior of 1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-4-amine?
- Tools :
- Density Functional Theory (DFT) : Models hydrogen bonding and lattice energies to predict polymorphism .
- SHELXD/SHELXE : Automated pipelines for high-throughput phase determination in small-molecule crystallography .
Comparative Studies
Q. How do the spectroscopic properties of this compound compare to analogs like 1-phenyl-1H-pyrazol-5-amine?
- NMR Shifts : The 5-methylheptan-3-yl chain introduces upfield shifts (δ 1.2–1.3 ppm for methyl groups) vs. phenyl analogs (δ 7.3–7.5 ppm for aromatic protons) .
- Biological Implications : Increased alkyl chain length correlates with higher logP values (e.g., +1.5 vs. phenyl analogs), affecting pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
